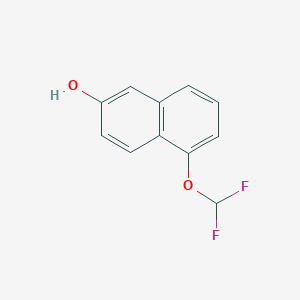

1-(Difluoromethoxy)-6-naphthol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8F2O2 |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

5-(difluoromethoxy)naphthalen-2-ol |

InChI |

InChI=1S/C11H8F2O2/c12-11(13)15-10-3-1-2-7-6-8(14)4-5-9(7)10/h1-6,11,14H |

InChI Key |

IXLZYSWYUJIWGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C(=C1)OC(F)F |

Origin of Product |

United States |

Synthetic Methodologies for the Construction of 1 Difluoromethoxy 6 Naphthol

Strategies for O-Difluoromethylation of Naphthol Derivatives

The introduction of a difluoromethoxy (–OCF₂H) group onto a phenolic hydroxyl is a key transformation in synthesizing the target compound. This group is valued in medicinal chemistry for its unique electronic properties and its ability to act as a bioisostere of other functional groups. nih.govthieme-connect.de Several distinct strategies have been developed for this O-difluoromethylation.

A prevalent method for the O-difluoromethylation of phenols and naphthols involves their reaction with a difluorocarbene (:CF₂) source. thieme-connect.comcas.cn In this approach, the phenolic proton is first removed by a base to generate a more nucleophilic phenoxide anion. This anion then attacks the electrophilic difluorocarbene, which is generated in situ from a suitable precursor. acs.orgresearchgate.net The reaction is typically fast and efficient.

A variety of reagents have been developed to serve as difluorocarbene precursors, many of which are designed to be more stable, less toxic, or more convenient than traditional sources like chlorodifluoromethane (B1668795) (a regulated ozone-depleting substance). cas.cnrsc.org

Common Difluorocarbene Precursors:

| Precursor | Typical Base/Conditions | Notes | References |

|---|---|---|---|

| Chlorodifluoroacetophenone | KOH, MeCN/H₂O, 80 °C | An environmentally friendly alternative to Freon-based reagents. | cas.cn |

| Diethyl bromodifluoromethylphosphonate | K₂CO₃, low temperature | Highly efficient and considered environmentally benign; undergoes facile P-C bond cleavage. | thieme-connect.comcas.cn |

| (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) | Base | Initially used for cyclopropanation, now applied to difluoromethylation. | thieme-connect.com |

This methodology has been successfully applied to naphthol derivatives, indicating its suitability for the synthesis of 1-(Difluoromethoxy)-6-naphthol. cas.cncas.cn

Visible-light photoredox catalysis has emerged as a powerful and mild tool for forming challenging chemical bonds, including the C–O bond in difluoromethyl ethers. nih.gov These methods proceed through radical intermediates generated under gentle conditions, often at room temperature, making them compatible with complex molecules. nih.govthieme-connect.de The combination of photoredox catalysis with C–H functionalization provides a potent strategy for property-driven research in drug discovery. thieme-connect.de

In a typical setup, a photocatalyst, upon absorbing visible light, initiates a single-electron transfer (SET) process with a suitable difluoromethylating agent to generate a difluoromethyl radical (•CF₂H). This radical can then engage with the naphthol precursor to form the desired product. Merging nickel and photoredox catalysis has also proven effective for the difluoromethylation of (hetero)aryl halides at room temperature. rsc.org This approach offers a modern, sustainable alternative to traditional methods. nih.govresearchgate.net

Transition metal catalysis, particularly with nickel, provides an effective route for constructing aryl-OCF₂H bonds. Nickel-catalyzed cross-coupling reactions are powerful tools for transforming widely available phenol (B47542) derivatives. researchgate.netchemistryviews.org For instance, a nickel-catalyzed aryloxydifluoromethylation using arylboronic acids has been established, noted for its use of accessible starting materials and mild reaction conditions. researchgate.net

These reactions often exhibit high functional group tolerance. The reactivity in nickel-catalyzed cross-couplings can be enhanced by the substrate itself; arenes with low aromatic stabilization energies, such as naphthalene (B1677914), often show increased reactivity because they can coordinate effectively with the nickel catalyst. nih.gov This intrinsic property makes naphthol derivatives excellent candidates for these transformations. Both stereospecific and stereoconvergent cross-coupling reactions have been developed using nickel catalysts, highlighting the versatility of this approach. nih.govnih.govrsc.org

Direct difluoromethylation of phenols can be achieved using highly electrophilic reagents that react readily with the hydroxyl group. Two prominent reagents in this class are difluoromethyltriflate (HCF₂OTf) and difluoromethyltri(n-butyl)ammonium chloride.

Difluoromethyltriflate (HCF₂OTf): This non-ozone-depleting liquid reagent allows for the rapid difluoromethylation of phenols and thiophenols at room temperature, often in aqueous solvents. nih.gov The reaction is believed to proceed through the in situ formation of difluorocarbene. nih.gov Its high reactivity and tolerance for various functional groups enable one-pot procedures where a phenol is generated from a precursor like an aryl boronic acid and immediately difluoromethylated. nih.gov

Difluoromethyltri(n-butyl)ammonium chloride: This salt has been developed as a novel and effective difluorocarbene source for the O-difluoromethylation of various nucleophiles, including phenols and naphthols. cas.cn The reaction proceeds under basic conditions, and even with only a slight excess of the reagent (1.2 equivalents), it provides high yields of the difluoromethylated products. cas.cn

An alternative strategy involves the conversion of a thionoester intermediate into the target difluoro(methoxy)methyl group. This method proceeds via fluorodesulfurization. nuph.edu.uanuph.edu.uaresearchgate.net The general process involves first preparing an O-aryl thionoester from the corresponding naphthol. This thionoester is then treated with a fluorinating agent.

Several reagent systems can accomplish this transformation:

DAST (Diethylaminosulfur trifluoride): Often used in conjunction with a catalytic amount of a Lewis acid like tin(II) chloride (SnCl₂) or tin(IV) chloride (SnCl₄). The SnCl₄/DAST combination has been identified as particularly effective, offering high selectivity and yields. nuph.edu.uanuph.edu.uaresearchgate.net

Silver(I) Fluoride (B91410) (AgF): This reagent can also be used for fluorodesulfurization, although its effectiveness can be sensitive to the purity of the AgF. nuph.edu.ua

Oxidative Fluorination: Systems employing an oxidant with a fluoride source can also convert thionoesters to difluoro(methoxy)methyl compounds. nuph.edu.uanuph.edu.ua

This multi-step approach provides a reliable pathway for installing the difluoro(methoxy)methyl group onto an aromatic ring. nuph.edu.uagrafiati.comdntb.gov.ua

Direct Difluoromethylation of Phenolic Precursors (e.g., using difluoromethyltriflate, difluoromethyltri(n-butyl)ammonium chloride)

Functionalization Strategies for the Naphthalene Core Precursors

The successful synthesis of this compound relies on having a correctly substituted naphthalene precursor, namely a 1,6-disubstituted naphthalene. The regioselectivity of reactions on the naphthalene core can be challenging to control. nih.gov Traditional methods like electrophilic aromatic substitution often yield mixtures of isomers. nih.gov

Modern synthetic chemistry offers several strategies to achieve the desired 1,6-substitution pattern:

Starting with Pre-functionalized Naphthalenes: A common approach is to begin with a commercially available or readily synthesized naphthalene derivative where one of the required functional groups is already in place. For example, starting with 6-bromo-2-naphthol (B32079) or 6-cyano-2-naphthol (B14798) allows for subsequent chemical manipulation. lookchem.comnih.gov The bromine can be removed or used in cross-coupling reactions, while the cyano group can be hydrolyzed or converted to other functionalities. lookchem.com

Directed C-H Functionalization: This strategy uses a directing group at one position on the naphthalene ring to guide the introduction of a second substituent to a specific location. Isoquinoline groups, for example, have been used as directing groups for C-H functionalization, and can later be transmuted into a naphthalene ring system. nih.gov

Sulfonation-Fusion Sequence: A classic method involves the sulfonation of naphthalene to produce naphthalene-2-sulfonic acid. This can be followed by amidoalkylation and hydrolysis to introduce a group at the 1-position. Subsequent alkali fusion can convert the sulfonic acid group at the 6-position into a hydroxyl group. google.com

Electrophilic Cyclization: Substituted naphthalenes and naphthols can be prepared under mild conditions through the electrophilic cyclization of specifically designed arene-containing propargylic alcohols or alkynones. nih.gov

By employing these strategies, a precursor such as 6-hydroxy-naphthalene-1-carbaldehyde or a related compound can be synthesized, setting the stage for the final difluoromethylation step or other concluding transformations. researchgate.netmdpi.comresearchgate.netbeilstein-journals.org

Naphthol Fluorination Methods

While direct fluorination of an aromatic ring with N-F agents is a common strategy for creating C-F bonds, the synthesis of this compound requires the formation of an O-CF₂H group, a difluoromethyl ether. This is typically achieved by the difluoromethylation of a pre-existing hydroxyl group on the naphthol ring system. The process involves the generation of difluorocarbene (:CF₂), a highly reactive intermediate, which is then trapped by a phenolate (B1203915) or naphtholate anion.

A variety of reagents have been developed to serve as precursors for difluorocarbene, with modern chemistry favoring those that are stable, non-ozone-depleting, and efficient. cas.cncas.cn

Common Difluoromethylating Agents for Phenols and Naphthols:

| Reagent Name | Precursor Type | Typical Conditions | Advantages & Notes |

| Sodium Chlorodifluoroacetate (ClCF₂COONa) | Carboxylate Salt | Thermal decarboxylation in a polar aprotic solvent (e.g., DMF) with a base (e.g., Cs₂CO₃). orgsyn.orgorgsyn.org | Bench-stable solid, relatively low toxicity, and avoids the use of gaseous reagents. orgsyn.orgorgsyn.org |

| 2-Chloro-2,2-difluoroacetophenone (B1203941) | α-Halo Ketone | Base (e.g., KOH) in a solvent mixture like CH₃CN/H₂O. cas.cn | A non-ozone-depleting substance (non-ODS) based reagent. cas.cn |

| Chlorodifluoromethyl Phenyl Sulfone (PhSO₂CF₂Cl) | Sulfone | Base (e.g., KOH) in CH₃CN/H₂O. cas.cn | Highly efficient, non-ODS based reagent that can be used in smaller stoichiometric amounts compared to other precursors. cas.cn |

| Difluorobromoacetic Acid | Haloacetic Acid | Visible-light photoredox catalysis with a photocatalyst (e.g., fac-[Ir(ppy)₃]) and a base. lookchem.com | Utilizes mild conditions (visible light at room temperature) and the reagent is commercially available and easy to handle. lookchem.com |

| Fluoroform (CHF₃) | Haloform | Strong base (e.g., t-BuOK or aqueous KOH) in a continuous flow reactor. rsc.org | Inexpensive reagent, but requires specialized equipment like a flow reactor to handle the gas safely and efficiently. rsc.org |

The mechanism for most of these transformations begins with the generation of the electrophilic difluorocarbene. For instance, sodium chlorodifluoroacetate undergoes thermal decarboxylation to release :CF₂. orgsyn.org This carbene is then intercepted by the nucleophilic naphtholate (formed by deprotonating the naphthol with a base), leading to the difluoromethyl ether after protonation. orgsyn.orgorgsyn.org Recent studies have also demonstrated the difluoromethylation of naphthols using novel sulfoximine-based reagents under photoredox conditions, expanding the toolkit available to chemists. sioc.ac.cn

Introduction of Oxygen Functionalities onto Naphthalene Systems

To synthesize the target molecule, a dihydroxylated naphthalene precursor is required, specifically 1,6-dihydroxynaphthalene (B165171) . This intermediate provides the two hydroxyl groups, one of which will be converted to the difluoromethoxy ether while the other remains as a naphthol.

The synthesis of naphthalenediols can be achieved through several established industrial processes:

Alkali Fusion: A common historical and industrial method involves the caustic fusion of naphthalenesulfonic acids. For 1,6-dihydroxynaphthalene, the synthesis can start from disodium (B8443419) 2,6-naphthalenedisulfonate, which is heated with a mixture of sodium hydroxide (B78521) and potassium hydroxide at high temperatures (e.g., 345 °C) under an inert atmosphere to prevent oxidation. chemicalbook.comciac.jl.cn The resulting salt is then neutralized with acid to yield the final diol.

Hydrolysis of Aminonaphthalenes: Another route involves the hydrolysis of aminonaphthalenesulfonic acids or diaminonaphthalenes under high temperature and pressure.

Biocatalysis: In nature, many fungi produce dihydroxynaphthalene-based melanin (B1238610) pigments through complex biosynthetic pathways. acs.orgnih.gov These pathways utilize polyketide synthase enzymes to construct the naphthalene skeleton from simple precursors like acetyl-CoA and malonyl-CoA, followed by a series of enzymatic reductions and dehydrations to yield various dihydroxynaphthalene isomers, including 1,6-DHN and 1,8-DHN. nih.gov While not yet a mainstream synthetic method, these biological routes offer inspiration for future green chemistry approaches.

Multi-Step Synthesis Pathways to this compound

A plausible multi-step route is as follows:

Synthesis of 1,6-Dihydroxynaphthalene: The synthesis begins with a suitable naphthalene precursor, such as naphthalene itself. Sulfonation of naphthalene can lead to naphthalenedisulfonic acids, which are then subjected to alkali fusion to produce 1,6-dihydroxynaphthalene. chemicalbook.comciac.jl.cn

Selective Protection of a Hydroxyl Group: The hydroxyl groups at the C1 (alpha) and C6 (beta) positions of 1,6-dihydroxynaphthalene have different steric and electronic environments, which can be exploited for selective reaction. One hydroxyl group must be temporarily "protected" to prevent it from reacting during the difluoromethylation step. Common alcohol protecting groups include benzyl (B1604629) ethers or silyl (B83357) ethers. uwindsor.ca For example, reacting 1,6-dihydroxynaphthalene with one equivalent of a protecting group reagent (e.g., benzyl bromide with a mild base) could preferentially yield the mono-protected product. The success of this step depends heavily on carefully controlled reaction conditions to avoid di-protection.

Difluoromethylation: With one hydroxyl group protected, the remaining free hydroxyl can be converted to the difluoromethoxy group. This would be accomplished using one of the modern difluoromethylating agents, such as sodium chlorodifluoroacetate or chlorodifluoromethyl phenyl sulfone, in the presence of a base. cas.cnorgsyn.org

Deprotection: In the final step, the protecting group is removed to reveal the second hydroxyl group. The method of deprotection depends on the group chosen. For instance, a benzyl ether is typically removed via catalytic hydrogenation (e.g., H₂ over a Palladium catalyst), a reaction that would not affect the stable difluoromethoxy group. uwindsor.ca A silyl ether can be selectively removed using a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). uwindsor.ca

This sequence provides a controlled and stepwise approach to the final target molecule, this compound.

Green Chemistry Approaches and Sustainable Synthetic Routes for Difluoromethoxy Naphthols

The principles of green chemistry aim to make chemical synthesis more environmentally benign by reducing waste, avoiding hazardous substances, and improving energy efficiency. dovepress.com These principles are highly relevant to the synthesis of fluorinated compounds, which has traditionally relied on hazardous reagents and energy-intensive conditions. numberanalytics.com

Modern synthetic strategies for difluoromethoxy naphthols can incorporate several green chemistry principles:

Use of Safer Reagents: A major advance has been the development of non-ozone-depleting substance (non-ODS) difluorocarbene precursors like 2-chloro-2,2-difluoroacetophenone and chlorodifluoromethyl phenyl sulfone. cas.cncas.cn These replace older reagents like chlorodifluoromethane (Freon-22), a greenhouse gas. rsc.org The use of stable, solid reagents like sodium chlorodifluoroacetate also enhances safety and ease of handling. orgsyn.org

Atom Economy and Waste Reduction: Catalytic methods are inherently greener than stoichiometric reactions. The use of photocatalysis for difluoromethylation, for example, uses light energy to drive the reaction with only a small amount of catalyst required. lookchem.com Designing syntheses with fewer steps, particularly by avoiding protecting groups where possible through selective catalysis, also minimizes waste.

Benign Solvents: Many modern fluorination reactions are being developed to work in greener solvents. Significant progress has been made in performing various fluorination reactions in aqueous media, which reduces the reliance on volatile organic compounds (VOCs). rsc.org

Alternative Energy Sources: The use of microwave irradiation or continuous flow processing represents another green approach. Flow chemistry, in particular, allows for the safe handling of hazardous reagents or intermediates (like gaseous fluoroform) in a closed system, improves heat transfer and reaction control, and can lead to higher yields and purity. rsc.orgresearchgate.net

By integrating these greener techniques, the synthesis of this compound and other valuable fluorinated molecules can be achieved with a significantly reduced environmental footprint. cas.cnnumberanalytics.com

Advanced Studies on Chemical Reactivity and Transformations of 1 Difluoromethoxy 6 Naphthol

Reactivity of the Difluoromethoxy Group (–OCF2H) in 1-(Difluoromethoxy)-6-naphthol

The difluoromethoxy (–OCF2H) group imparts unique electronic and steric properties to the this compound molecule, influencing its reactivity and potential applications. Advanced studies have focused on understanding the specific behaviors of this fluorinated moiety.

Hydrogen Bonding Characteristics and Interactions

The highly polarized C-H bond within the difluoromethoxy group allows it to function as a competent hydrogen bond donor, a feature that distinguishes it from many other polyfluorinated groups. rsc.org This hydrogen bond donating capacity is significant, though generally weaker than that of traditional donors like hydroxyl (–OH) or primary amine (–NH2) groups. researchgate.netbeilstein-journals.org

The hydrogen bond acidity, a parameter that quantifies this donor ability, has been a subject of detailed investigation. Studies on analogous aromatic difluoromethyl ethers (ArOCF2H) have shown their hydrogen bond acidity to be comparable to that of thiophenol and aniline. rsc.org The ability of the –OCF2H group to form hydrogen bonds can significantly influence intermolecular interactions, which is a critical factor in molecular recognition and crystal packing.

Research has demonstrated that the CF2H group can act as a surrogate for hydroxyl or thiol groups in forming hydrogen bonds, although with a weaker donation ability. beilstein-journals.org The binding energy of a CF2H···O hydrogen bond has been calculated to be in the range of 1.0 to 5.5 kcal/mol. beilstein-journals.org This characteristic allows for the fine-tuning of molecular interactions in various chemical and biological systems.

Table 1: Comparison of Hydrogen Bond Acidity (A) for Various Functional Groups

| Functional Group | Hydrogen Bond Acidity (A) | Reference |

|---|---|---|

| ArOCF2H | 0.10 | rsc.org |

| ArSCF2H | 0.10 | rsc.org |

| Thiophenol | 0.12 | rsc.org |

| Aniline | 0.07 | rsc.org |

| Methylated Analogues | < 0.01 | rsc.org |

| Difluoromethyl Anisoles | 0.085 - 0.126 | researchgate.net |

Data sourced from studies on analogous aromatic compounds.

Stability and Decomposition Pathways of the Difluoromethoxy Moiety

The stability of the difluoromethoxy group is a critical aspect of its chemistry. While generally considered stable, studies on difluoromethoxy arenes have revealed potential decomposition pathways under certain conditions. Thermal analysis, such as differential scanning calorimetry (DSC), has shown that some difluoromethoxy-containing aromatic compounds can undergo exothermic decomposition, particularly in the presence of glass. purdue.eduacs.org This decomposition is believed to be autocatalytic and mediated by the glass surface, potentially leading to the formation of hydrogen fluoride (B91410) (HF) and subsequent reaction with silica (B1680970) to form silicon tetrafluoride (SiF4). purdue.eduacs.org

Hydrolytic stability is another important consideration. The difluoromethoxy group can be sensitive to hydrolysis under certain conditions, a factor that can be influenced by neighboring functional groups. nih.gov

Substituent Effects on Reactivity

The reactivity of the difluoromethoxy group and the aromatic system it is attached to can be significantly influenced by other substituents on the naphthalene (B1677914) ring. Electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule, thereby affecting the stability and reactivity of the –OCF2H group.

Chemical Transformations of the Naphthol Ring System

The naphthalene core of this compound is susceptible to various chemical transformations, primarily electrophilic and nucleophilic aromatic substitution reactions. The positions of the existing substituents, the difluoromethoxy and hydroxyl groups, will direct the regioselectivity of these transformations.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com In the case of this compound, the directing effects of both the –OH and –OCF2H groups must be considered.

The hydroxyl group (–OH) is a powerful activating group and is ortho, para-directing. The difluoromethoxy group (–OCF2H), while containing electronegative fluorine atoms, is generally considered to be weakly deactivating and ortho, para-directing due to the lone pairs on the oxygen atom that can be donated to the ring through resonance.

Given the positions of the substituents in this compound, electrophilic attack is expected to occur at specific positions on the naphthalene rings. For the ring bearing the hydroxyl group, the likely positions for substitution are ortho and para to the –OH group. For the ring with the difluoromethoxy group, substitution would be directed to the positions ortho and para to the –OCF2H group. The interplay of these directing effects and steric hindrance will determine the final product distribution. For example, in the nitration of some aromatic aldehydes containing a difluoromethoxy group, ipso-substitution (substitution at the position already occupied by a substituent) of the aldehyde group has been observed. researchgate.net

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Reagent Type | Predicted Major Product(s) | Rationale |

|---|---|---|

| Nitrating Agent (e.g., HNO3/H2SO4) | Substitution on the ring with the –OH group, likely at the 5- and 7-positions. | The –OH group is a strong activating group, directing ortho and para. Steric hindrance may influence the ratio of isomers. |

| Halogenating Agent (e.g., Br2/FeBr3) | Bromination on the ring activated by the –OH group. | The strong activating effect of the hydroxyl group will dominate the directing effects. |

| Friedel-Crafts Acylation | Acylation likely directed by the more strongly activating hydroxyl group. | The –OH group strongly directs electrophiles to ortho and para positions. |

Nucleophilic Aromatic Substitution on the Naphthalene Core

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. wikipedia.org In this compound, neither the –OH nor the –OCF2H group is a particularly strong electron-withdrawing group in the context required to facilitate classical SNAr reactions on the naphthalene ring itself.

However, under specific and often harsh conditions, the difluoromethoxy group itself can act as a leaving group in nucleophilic substitution reactions. Studies on substituted nitrobenzenes have shown that a difluoromethoxy group can be displaced by a nucleophile like ammonia (B1221849) at high temperatures and pressures. nuph.edu.uaresearchgate.net In these studies, the reactivity of the difluoromethoxy group as a leaving group was found to be lower than that of a fluorine atom but significantly higher than that of a chlorine atom in the same position. nuph.edu.uaresearchgate.net Therefore, while challenging, nucleophilic displacement of the difluoromethoxy group in this compound could potentially be achieved under forcing conditions, especially if the ring is further activated by other strong electron-withdrawing groups.

Redox Chemistry of the Naphthol Moiety (e.g., oxidation to quinones, reduction to hydroquinones)

The redox behavior of the naphthol moiety within this compound is a critical aspect of its chemical profile. The naphthalene ring system, activated by the hydroxyl group, is susceptible to both oxidation and reduction reactions, leading to the formation of quinones and hydroquinones, respectively.

Oxidation to Quinones:

Naphthols are readily oxidized to their corresponding quinones under various conditions. For this compound, oxidation would primarily yield either a 1,2-naphthoquinone (B1664529) or a 1,4-naphthoquinone (B94277) derivative, depending on the regioselectivity of the oxidant. The presence of the electron-donating hydroxyl group and the electron-withdrawing difluoromethoxy group can influence the site of oxidation.

Hypervalent iodine reagents are effective for the oxidation of phenols and naphthols. mdpi.com For instance, reagents like iodoxybenzoic acid (IBX) tend to selectively form o-quinones, even when the p-position is available. mdpi.comntnu.no Conversely, bis(trifluoroacetoxy)iodobenzene in aqueous media often favors the formation of p-quinones. mdpi.comntnu.no The electrochemical oxidation of naphthols also provides a green alternative for synthesizing quinones. ntnu.no Studies on 2-naphthol (B1666908) have shown that electrochemical oxidation can lead to the formation of 1,2-naphthoquinone. Vanadium-substituted Keggin heteropolyacids have also been used as catalysts for the oxidation of naphthols to quinones using hydrogen peroxide. researchgate.net

The oxidation process often proceeds through a phenoxonium cation intermediate, which is then attacked by a nucleophile. ntnu.no In the case of this compound, the electron-withdrawing nature of the difluoromethoxy group might influence the stability of the intermediate and the regiochemical outcome of the oxidation.

Reduction to Hydroquinones:

The reduction of the naphthoquinone derivatives of this compound would lead to the corresponding hydroquinones. This transformation is a fundamental process in redox chemistry. ku.edu Common reducing agents like sodium borohydride (B1222165) can be employed for this purpose. smolecule.com The reduction of a quinone to a hydroquinone (B1673460) is a two-electron process. chemsrc.com This redox cycling between the quinone and hydroquinone forms is a key feature of many biological systems and synthetic applications. chemsrc.com

| Transformation | Reagents/Conditions | Product Type |

| Oxidation | Hypervalent iodine (e.g., IBX), Electrochemical oxidation, H₂O₂/Vanadium catalyst | Naphthoquinone |

| Reduction | Sodium borohydride | Hydroquinone |

Radical Reactions Involving the Naphthol Scaffold

The naphthol scaffold of this compound can participate in radical reactions. The phenolic hydroxyl group can be a source of a phenoxyl radical upon single-electron oxidation. These radicals can then undergo various transformations, including coupling reactions.

The generation of the difluoromethyl radical (•CF₂H) from various precursors has been extensively studied. rsc.org This radical can then react with different functional groups. While direct studies on radical reactions of this compound are limited, the reactivity of the naphthol and difluoromethoxy moieties can be inferred from related systems. For instance, methods for the radical difluoromethylation of thiols have been developed using photoredox catalysis. acs.org

The stability of the resulting naphthoxyl radical will be influenced by the difluoromethoxy substituent. The electron-withdrawing nature of the OCHF₂ group could potentially destabilize a radical at certain positions on the naphthalene ring. Computational studies on the difluoromethyl radical show it has a pyramidal geometry. rsc.org

Derivatization Strategies and Analogue Synthesis Based on this compound

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogues. These modifications can be broadly categorized into reactions at the hydroxyl group and substitutions on the naphthalene rings.

The hydroxyl group is a prime site for derivatization. Standard reactions for phenols can be applied to introduce a variety of functional groups, thereby altering the compound's physicochemical properties.

Etherification: The hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis. This involves deprotonation of the naphthol with a base followed by reaction with an alkyl halide.

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding esters.

Difluoromethylation: Further difluoromethylation of the hydroxyl group could be achieved using appropriate reagents to yield a bis(difluoromethoxy)naphthalene derivative.

| Reaction Type | Reagents | Functional Group Introduced |

| Etherification | Alkyl halide, Base | Alkoxy |

| Esterification | Acyl chloride/anhydride (B1165640), Base | Acyloxy |

| Difluoromethylation | Difluoromethylating agent | Difluoromethoxy |

The naphthalene core of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing hydroxyl and difluoromethoxy groups will govern the position of new substituents. The hydroxyl group is a strong activating group and an ortho, para-director, while the difluoromethoxy group is generally considered to be a deactivating ortho, para-director. The interplay of these two groups will determine the regioselectivity of substitution reactions.

Traditional methods for synthesizing substituted naphthalenes often rely on electrophilic aromatic substitution, where controlling regioselectivity can be challenging. nih.govresearchgate.net Modern synthetic methods, including skeletal editing of heteroarenes, offer new routes to substituted naphthalenes with greater control. nih.gov For instance, a nitrogen-to-carbon single-atom transmutation in isoquinolines provides access to a variety of substituted naphthalenes. nih.gov

The development of regioselective synthesis methodologies for polysubstituted naphthalene derivatives is an active area of research due to their wide range of applications. nih.govresearchgate.net

Modifications at the Hydroxyl Group

Mechanistic Investigations of Key Reactions Involving this compound

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. For this compound, mechanistic studies would focus on reactions such as oxidation, electrophilic substitution, and the introduction of the difluoromethoxy group itself.

Mechanism of Difluoromethoxylation:

The introduction of the difluoromethoxy group often involves a difluorocarbene intermediate. cas.cn For example, the reaction of a phenol (B47542) with a difluorocarbene source is a common method for O-difluoromethylation. A proposed mechanism involves the generation of difluorocarbene, which then reacts with the phenoxide. cas.cn Mechanistic studies, including DFT calculations, have been employed to understand the formation of polyfluoromethoxylated arenes. google.com

Mechanism of Oxidation:

The oxidation of naphthols to quinones can proceed through different pathways depending on the oxidant. As mentioned earlier, electrochemical oxidation involves two separate one-electron oxidations. ntnu.no The oxidation of phenols with benzeneseleninic anhydride is another example where the mechanism has been studied. In copper-catalyzed aerobic oxidative coupling of naphthols, mechanistic studies have revealed that the active catalyst is formed in a pre-steady-state self-processing step involving oxygenation of the naphthol substrate. nih.gov

Comprehensive Spectroscopic and Analytical Characterization of 1 Difluoromethoxy 6 Naphthol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, complemented by 2D NMR techniques, would provide an unambiguous assignment of the compound's structure.

The ¹H NMR spectrum of 1-(Difluoromethoxy)-6-naphthol is expected to exhibit signals corresponding to the seven protons of the naphthalene (B1677914) ring system, the hydroxyl proton, and the unique proton of the difluoromethoxy group.

The most distinctive signal is anticipated to be from the proton of the difluoromethoxy (-OCF₂H) group. This proton is expected to appear as a triplet, significantly downfield (typically δ 6.5-7.5 ppm), due to the strong deshielding effect of the adjacent oxygen and the two-bond coupling (²JH-F) to the two fluorine atoms. vulcanchem.com

The aromatic region (δ 7.0-8.0 ppm) would contain a complex pattern of signals for the seven naphthalene protons. chemicalbook.comspectrabase.com The precise chemical shifts are influenced by the electronic effects of both the electron-donating hydroxyl (-OH) group at C-6 and the electron-withdrawing difluoromethoxy (-OCF₂H) group at C-1. The -OH group at C-6 would shield the ortho (H-5, H-7) and para (H-2) positions, while the -OCF₂H group at C-1 would deshield its ortho (H-2, H-8) and para (H-4, H-5) positions. The resulting spectrum would show distinct signals for each aromatic proton, with coupling constants typical for naphthalene systems. The phenolic hydroxyl proton is expected to appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. youtube.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCF₂H | 6.6 - 7.4 | t (triplet) | ²JH-F ≈ 74 Hz |

| Ar-OH | ~9.5 (DMSO-d₆) or ~5.2 (CDCl₃) | s (singlet, broad) | N/A |

| H-2 | 7.2 - 7.4 | d (doublet) | ³J ≈ 8.5 Hz |

| H-3 | 7.4 - 7.6 | t (triplet) | ³J ≈ 7.8 Hz |

| H-4 | 7.8 - 8.0 | d (doublet) | ³J ≈ 8.0 Hz |

| H-5 | 7.1 - 7.3 | d (doublet) | ³J ≈ 8.8 Hz |

| H-7 | 7.0 - 7.2 | dd (doublet of doublets) | ³J ≈ 8.8 Hz, ⁴J ≈ 2.5 Hz |

| H-8 | 7.7 - 7.9 | d (doublet) | ³J ≈ 8.5 Hz |

The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals: one for the difluoromethoxy carbon and ten for the naphthalene ring carbons. researchgate.nethmdb.ca The carbon of the -OCF₂H group is highly characteristic, appearing as a triplet in the range of δ 115-120 ppm due to the large one-bond coupling (¹JC-F) with the two fluorine atoms. libretexts.org

The chemical shifts of the aromatic carbons are determined by the substituent effects. The carbon bearing the hydroxyl group (C-6) and the carbon bearing the difluoromethoxy group (C-1) would be significantly downfield. Based on data for 2-naphthol (B1666908), C-6 would be around δ 155 ppm. researchgate.netspectrabase.com The other carbons would be assigned based on established substituent chemical shift increments for -OH and -OCF₂H groups on an aromatic system.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCF₂H | 117.0 | t (triplet) | ¹JC-F ≈ 258 Hz |

| C-1 | 149.5 | t (triplet) | ²JC-F ≈ 30 Hz |

| C-2 | 119.0 | ||

| C-3 | 128.0 | ||

| C-4 | 125.0 | ||

| C-4a | 136.0 | ||

| C-5 | 109.0 | ||

| C-6 | 155.0 | ||

| C-7 | 118.0 | ||

| C-8 | 129.5 | ||

| C-8a | 127.0 |

¹⁹F NMR spectroscopy provides a highly specific signature for the difluoromethoxy group. A single signal is expected for the two chemically equivalent fluorine atoms. This signal would appear as a doublet due to coupling with the adjacent single proton (²JF-H). The chemical shift for difluoromethoxy groups on aromatic rings is typically found in the range of δ -80 to -95 ppm relative to CFCl₃. vulcanchem.com

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCF₂H | -80 to -95 | d (doublet) | ²JF-H ≈ 74 Hz |

While one-dimensional NMR provides foundational data, 2D NMR experiments would be essential for definitive structural confirmation.

COSY (Correlation Spectroscopy) : This experiment would establish proton-proton (H-H) coupling networks. Cross-peaks would be expected between adjacent aromatic protons, such as H-2/H-3, H-3/H-4, H-5/H-7 (a weak meta-coupling might be visible), and H-7/H-8. This would confirm the connectivity within the two separate aromatic rings of the naphthalene core.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals from Table 1 to the carbon signals in Table 2 (e.g., H-2 with C-2, H-5 with C-5, and the -OCF₂H proton with its carbon).

HMBC (Heteronuclear Multiple Bond Correlation) : This is crucial for piecing together the full molecular structure by showing correlations between protons and carbons over two or three bonds. Key expected correlations for this compound would include:

A correlation from the -OCF₂H proton to the C-1 carbon, confirming the attachment point of the difluoromethoxy group.

Correlations from H-8 and H-2 to the C-1 carbon.

Correlations from the phenolic -OH proton to C-6, C-5, and C-7.

Correlations from aromatic protons to the quaternary carbons (C-1, C-4a, C-6, C-8a), which are invisible in the HSQC spectrum, thus allowing their full assignment.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Difluoromethoxy Signature

Advanced Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would confirm the molecular formula of this compound, which is C₁₁H₈F₂O₂. The calculated monoisotopic mass is 210.0492 u.

Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. The molecular ion peak (M⁺˙) at m/z 210 is expected to be prominent. Key fragmentation pathways for naphthols and ethers would likely be observed. nih.govresearchgate.net This would include the loss of the difluoromethyl radical (·CF₂H), leading to a fragment at m/z 159, or the loss of carbon monoxide (CO) from the naphthol structure, a common fragmentation for phenols and naphthols, leading to a fragment at m/z 182. libretexts.org

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 210 | [C₁₁H₈F₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 182 | [C₁₀H₈F₂O]⁺˙ | Loss of CO |

| 159 | [C₁₀H₇O₂]⁺ | Loss of ·CF₂H |

| 131 | [C₉H₇O]⁺ | Loss of ·CF₂H and CO |

| 115 | [C₉H₇]⁺ | Characteristic Naphthyl fragment |

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups within the molecule.

The IR spectrum is expected to show several characteristic absorption bands. researchgate.netacs.orgchegg.com A broad band in the region of 3200-3500 cm⁻¹ would correspond to the O-H stretching vibration of the hydrogen-bonded hydroxyl group. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The most intense and characteristic bands for the difluoromethoxy group would be the asymmetric and symmetric C-F stretching vibrations, expected in the 1050-1200 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1500-1650 cm⁻¹ region, and the C-O stretching band would appear around 1250-1280 cm⁻¹. ias.ac.inresearchgate.net

Table 5: Predicted Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3200 - 3500 | O-H stretch (broad) |

| 3050 - 3100 | Aromatic C-H stretch |

| 1500 - 1650 | Aromatic C=C ring stretch |

| 1250 - 1280 | Aromatic C-O stretch |

| 1050 - 1200 | C-F stretch (strong) |

| 750 - 900 | Aromatic C-H out-of-plane bend |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. pressbooks.pub It works by measuring the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrational frequencies of specific bonds within the molecule.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features: the hydroxyl group, the difluoromethoxy group, and the naphthalene aromatic system.

O-H Stretching: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the solid state.

Aromatic C-H Stretching: Sharp, medium-intensity peaks would appear just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range, which are characteristic of C-H bonds on the aromatic naphthalene ring. nasa.gov

Aliphatic C-H Stretching: A weak to medium absorption from the C-H bond in the difluoromethoxy (-OCHF₂) group is anticipated around 2900-3000 cm⁻¹.

Aromatic C=C Stretching: The spectrum would show several sharp peaks of variable intensity in the 1450-1650 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching vibrations within the naphthalene ring system. researchgate.net

C-O Stretching: Two distinct C-O stretching vibrations are expected. A strong band around 1260 cm⁻¹ for the aryl C-O of the hydroxyl group and another strong absorption for the ether C-O linkage of the difluoromethoxy group.

C-F Stretching: The difluoromethoxy group would be clearly identified by very strong and characteristic absorption bands in the 1000-1200 cm⁻¹ region, attributable to the C-F stretching vibrations.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond | Functional Group |

| 3200-3600 | Strong, Broad | O-H stretch | Phenolic Hydroxyl |

| 3050-3100 | Medium, Sharp | C-H stretch | Aromatic (Naphthalene) |

| ~2950 | Weak-Medium | C-H stretch | Difluoromethoxy (-OCHF₂) |

| 1500-1650 | Medium-Strong, Sharp | C=C stretch | Aromatic (Naphthalene) |

| ~1260 | Strong | C-O stretch | Phenolic Ether |

| 1000-1200 | Very Strong | C-F stretch | Difluoromethoxy |

| 700-900 | Strong | C-H bend | Aromatic Out-of-Plane |

Raman Spectroscopy Applications

Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to IR spectroscopy. ias.ac.in It detects molecular vibrations that result in a change in polarizability. Non-polar bonds and symmetric vibrations, which are often weak or silent in IR spectra, can produce strong signals in Raman spectra.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate precise bond lengths, bond angles, and torsional angles.

A successful single-crystal X-ray diffraction analysis of this compound would provide unambiguous proof of its structure. Key structural insights would include:

Molecular Conformation: The precise orientation of the difluoromethoxy group relative to the plane of the naphthalene ring would be determined.

Intermolecular Interactions: The technique would reveal the hydrogen-bonding network. The hydroxyl group is a strong hydrogen bond donor and the ether oxygen is an acceptor, likely leading to the formation of dimers or extended chain-like structures in the crystal lattice. researchgate.net

Crystal Packing: It would provide detailed information about how the molecules pack together in the solid state, including crystal system, space group, and unit cell dimensions. This information is fundamental to understanding the material's physical properties.

Table 2: Hypothetical Crystallographic Parameters for this compound

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would be determined. |

| Space Group | The symmetry of the unit cell would be identified. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The exact dimensions and angles of the repeating unit cell would be measured. |

| Bond Lengths & Angles | Precise measurements for all bonds (C-C, C-O, C-F, etc.) would be obtained. |

| Hydrogen Bond Geometry | The distances and angles of O-H···O interactions would be characterized. |

Thermal Analysis Techniques (e.g., TG/DTA) for Material Properties

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical properties of materials as a function of temperature. rigaku.com TGA measures changes in mass, while DTA detects heat flow differences between a sample and an inert reference. 17img.cn

A simultaneous TG/DTA analysis of this compound would provide information on its thermal stability, melting point, and decomposition profile.

TGA Curve: The TGA curve would likely show thermal stability up to a certain temperature, indicated by a flat baseline with no mass loss. Above its decomposition temperature, a sharp or multi-step mass loss would be observed as the molecule breaks down into volatile fragments.

DTA Curve: The DTA curve would show a sharp endothermic peak corresponding to the melting of the crystalline solid. At higher temperatures, one or more exothermic peaks would likely appear, corresponding to the energy released during the oxidative decomposition of the compound. researchgate.net

This analysis is critical for determining the material's thermal operating range and for understanding its degradation pathways.

Table 3: Predicted Thermal Analysis Events for this compound

| Temperature Range | Technique | Event | Interpretation |

| > 100 °C (Hypothetical) | DTA | Endothermic Peak | Melting Point |

| > 200 °C (Hypothetical) | TGA | Mass Loss | Onset of Decomposition |

| > 200 °C (Hypothetical) | DTA | Exothermic Peak(s) | Decomposition Process |

Microscopic and Surface Characterization

Microscopy techniques are essential for visualizing the morphology and surface features of a material from the micro- to the nanoscale.

Atomic Force Microscopy (AFM) for Morphology

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that generates a three-dimensional topographical map of a surface. wordpress.com An AFM image is created by scanning a sharp tip over the sample surface and measuring the forces between the tip and the sample. dtic.mil

For this compound, AFM could be used to study thin films or single crystals deposited on a flat substrate. The analysis would reveal:

Surface Roughness: Quantitative measurement of the smoothness or roughness of a deposited film.

Crystalline Features: Visualization of crystal growth patterns, such as terraces, step-edges, and screw dislocations on the surface of a single crystal.

Domain Structure: Identification of distinct crystalline domains in a polycrystalline film. researchgate.net

Scanning Electron Microscopy (SEM) for Surface Details

Scanning Electron Microscopy (SEM) provides high-magnification images of a sample's surface by scanning it with a focused beam of electrons. zeiss.com It is an excellent tool for examining the morphology, or shape and size, of crystalline powders. jeol.com

An SEM analysis of a powdered sample of this compound would characterize:

Crystal Habit: The typical shape of the microcrystals (e.g., plates, needles, prisms).

Particle Size Distribution: An estimation of the average size and size range of the crystalline particles.

Surface Texture: Details of the texture on the crystal faces.

Agglomeration: The degree to which individual crystals are clustered together. researchgate.net

Theoretical and Computational Investigations on 1 Difluoromethoxy 6 Naphthol

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and energies with high accuracy.

Density Functional Theory (DFT) Studies of Geometric and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. africanjournalofbiomedicalresearch.com It is particularly effective for predicting the geometric and electronic properties of organic molecules like 1-(Difluoromethoxy)-6-naphthol. DFT calculations, for instance using the B3LYP functional, can determine optimized molecular geometries, including bond lengths and angles. scientific.netacs.org For naphthalene (B1677914) derivatives, DFT is employed to understand how substituents influence the aromatic system. jeires.comsamipubco.com The introduction of the electron-withdrawing difluoromethoxy group (-OCHF₂) and the electron-donating hydroxyl group (-OH) at positions 1 and 6, respectively, is expected to create a significant dipole moment and alter the charge distribution across the naphthalene core.

DFT calculations provide valuable insights into the electronic properties by mapping the electron density and electrostatic potential surface. The electrostatic potential surface reveals regions of positive and negative charge, identifying potential sites for electrophilic and nucleophilic attack. For this compound, the oxygen of the hydroxyl group and the fluorine atoms of the difluoromethoxy group would be regions of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound This table presents theoretical data based on typical values for substituted naphthalenes calculated at the B3LYP/6-31G level.*

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C1-O (methoxy) | ~1.37 Å |

| Bond Length | O-CHF₂ | ~1.42 Å |

| Bond Length | C-F | ~1.36 Å |

| Bond Length | C6-O (hydroxyl) | ~1.36 Å |

| Bond Length | O-H (hydroxyl) | ~0.97 Å |

| Bond Angle | C1-O-C(HF₂) | ~118° |

| Bond Angle | F-C-F | ~107° |

| Bond Angle | C6-O-H | ~109° |

Ab Initio Methods and Basis Set Selection

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. acs.org These "first-principles" approaches, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, solve the Schrödinger equation with a given set of approximations. acs.orgnih.gov

The accuracy of ab initio calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. numberanalytics.commit.edu

Minimal Basis Sets (e.g., STO-3G): Provide a basic description and are computationally inexpensive but often lack accuracy. numberanalytics.com

Split-Valence Basis Sets (e.g., 6-31G, def2-SVP): Offer improved flexibility by using multiple functions for valence orbitals, providing a better description of chemical bonding. fiveable.me

Polarized Basis Sets (e.g., 6-31G(d,p)): Add polarization functions (d-functions on heavy atoms, p-functions on hydrogens) to allow for non-spherical distortion of orbitals, which is crucial for describing bonding in molecules like this compound.

Diffuse Function Basis Sets (e.g., 6-31+G(d,p), aug-cc-pVDZ): Include functions that describe the electron density far from the nucleus, essential for systems with anions, lone pairs, or weak interactions. acs.org

For fluorinated aromatic compounds, a triple-zeta basis set like def2-TZVP combined with DFT, or correlation-consistent sets like aug-cc-pVTZ for post-HF methods, are often recommended for a good balance of accuracy and computational cost. psicode.org The choice of basis set can be tailored to the specific property being investigated, with larger basis sets concentrated on reactive atoms to improve accuracy efficiently. umich.edu

Analysis of Molecular Orbitals and Electron Density Distribution

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's reactivity and electronic properties. africanjournalofbiomedicalresearch.com The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a large gap suggests high stability and low reactivity. acs.org

For this compound, the electron-donating -OH group would increase the energy of the HOMO, while the electron-withdrawing -OCHF₂ group would lower the energy of the LUMO. acs.org This would likely result in a smaller HOMO-LUMO gap compared to unsubstituted naphthalene, suggesting enhanced reactivity. samipubco.com The distribution of these orbitals is also key; the HOMO is expected to be localized more on the naphthalene ring and the hydroxyl group, which are the primary sites for electrophilic attack. ucsb.edu Conversely, the LUMO would have significant contributions from the difluoromethoxy-substituted ring, the site for nucleophilic attack.

Electron density distribution analysis, often performed using methods like Quantum Theory of Atoms in Molecules (QTAIM), provides a detailed map of bonding and non-covalent interactions. soton.ac.ukrsc.org It can characterize the partial covalent character of hydrogen bonds and other weak interactions. mdpi.com For this molecule, such analysis would quantify the strength of the intramolecular interactions and the perturbation of the naphthalene π-system by the substituents. rsc.org

Table 2: Illustrative Frontier Orbital Properties for this compound Theoretical data estimated based on DFT calculations (B3LYP/6-311G(d,p)) of similar aromatic compounds.

| Property | Predicted Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model how a molecule like this compound behaves in different environments (e.g., in solution or interacting with a biological membrane), revealing its conformational preferences and intermolecular interactions. rsc.org

For naphthalene derivatives, MD simulations have been used to study their thermal decomposition and interactions within lipid membranes. rsc.orgacs.org The conformational flexibility of this compound is primarily centered around the rotation of the difluoromethoxy and hydroxyl groups. The bulky and highly electronegative -OCHF₂ group will have specific rotational conformers that are preferred to minimize steric hindrance and optimize electronic interactions with the aromatic ring. MD simulations can predict the populations of different conformers and the energy barriers between them. nsf.gov

Furthermore, MD simulations are invaluable for studying intermolecular interactions. For instance, they can model how this compound interacts with solvent molecules or binds to a protein active site. These simulations can elucidate the role of specific interactions, such as hydrogen bonding from the -OH group or weaker interactions involving the fluorine atoms, in determining the molecule's behavior in a complex system. jeires.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: Quantum chemical methods, particularly DFT, can accurately predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. samipubco.comnih.gov The standard approach involves calculating the isotropic shielding constants for each nucleus using a method like Gauge-Independent Atomic Orbital (GIAO) and then scaling the results with an empirical linear regression to match experimental data. researchgate.net For fluorinated aromatic compounds, specific scaling factors have been developed that yield high accuracy, with maximum deviations often less than 6.5 ppm for ¹⁹F shifts. nih.govresearchgate.net Predicting the NMR spectrum for this compound would help in assigning the signals in an experimental spectrum, especially for the complex patterns arising from the aromatic protons and the coupling between the proton and fluorine atoms in the -OCHF₂ group. nih.gov Machine learning models trained on large datasets of experimental spectra are also emerging as a rapid and accurate prediction tool. arxiv.orgresearchgate.net

Vibrational Frequencies: DFT calculations are also routinely used to compute the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. africanjournalofbiomedicalresearch.comscientific.net A frequency calculation first confirms that the optimized geometry is a true energy minimum (i.e., has no imaginary frequencies). sioc-journal.cnajchem-a.com The calculated harmonic frequencies are typically higher than experimental values and are corrected using a scaling factor to improve agreement. acs.org For naphthalene derivatives, DFT methods like B3LYP with basis sets such as 6-31G have proven effective in describing vibrational modes. scientific.netscilit.com

Table 3: Illustrative Predicted Vibrational Frequencies for this compound Theoretical data based on DFT (B3LYP/6-31G) calculations for substituted naphthalenes.

| Frequency (cm⁻¹, scaled) | Assignment |

| ~3600 | O-H stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~2980 | C-H stretch (in -OCHF₂) |

| ~1620 | Aromatic C=C stretch |

| ~1350 | C-O stretch (hydroxyl) |

| ~1250 | C-O stretch (methoxy) |

| ~1100-1000 | C-F stretch |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a cornerstone for elucidating reaction mechanisms, providing insights into the energetic profiles and structures of intermediates and transition states that are often impossible to observe experimentally. scielo.br By mapping the potential energy surface, researchers can identify the most likely pathway a reaction will follow. scielo.br

For reactions involving this compound, such as electrophilic aromatic substitution or O-alkylation, computational methods can be used to model the entire reaction coordinate. rsc.org This involves locating the transition state (TS), which is a first-order saddle point on the potential energy surface (characterized by one imaginary frequency). rsc.org The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate. mdpi.com Methods like synchronous transit-guided quasi-Newton (STQN) are used to locate these TS structures. acs.org

Studies on the fluorination of aromatic compounds and the reactions of naphthol derivatives have successfully used DFT to compare different mechanistic possibilities, such as Sₙ2 versus single-electron transfer (SET) pathways. rsc.orgfrontiersin.orgacs.org For this compound, computational studies could clarify how the electronic nature of the substituents directs reactivity (e.g., at which carbon of the ring an electrophile will add) and stabilizes or destabilizes the transition state. irb.hrharvard.edu This provides a molecular-level understanding of the factors controlling the reaction outcome. rsc.org

Bioisosteric Relationships of the Difluoromethoxy Group through Computational Modeling

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to maintain or enhance biological activity, is a cornerstone of modern drug design. sci-hub.setandfonline.com The difluoromethoxy group (-OCHF₂) has garnered significant interest as a bioisostere for several common functional groups, including the hydroxyl (-OH), thiol (-SH), and methyl (-CH₃) groups. tandfonline.comresearchgate.net Computational modeling provides a powerful framework for evaluating these bioisosteric relationships by quantifying and comparing various molecular properties that govern biological interactions.

Computational methods are employed to predict how the replacement of a functional group with a difluoromethoxy group will alter key parameters such as molecular volume, shape, electronics, and lipophilicity. sci-hub.se The difluoromethyl group (CF₂H), a component of difluoromethoxy, is recognized as a lipophilic hydrogen bond donor and can serve as a bioisostere of hydroxyl and thiol groups. researchgate.net Studies have shown that the CF₂H group can form unconventional hydrogen bonds (CF₂–H···O), which can be analyzed using computational techniques to understand their influence on intermolecular interactions and conformational preferences. researchgate.net

When attached to an aromatic ring, the difluoromethoxy group is known to adopt specific conformations that can be predicted through modeling. sci-hub.se These conformational preferences, along with the group's electronic effects, are critical for determining how a molecule will fit into a biological target's binding site. For instance, computational studies can calculate electrostatic potential maps to compare the charge distribution of a difluoromethoxy-substituted compound with its hydroxyl or methyl-substituted analog. This helps in assessing whether the key hydrogen bonding or hydrophobic interactions necessary for biological activity are preserved or modified.

Furthermore, properties like lipophilicity (logP) and hydrogen bond acidity (A) can be computationally estimated. The difluoromethoxy group is generally considered a more lipophilic bioisostere of a hydroxyl group. researchgate.net Computational analysis helps to quantify this change in lipophilicity, which is crucial for predicting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Difluoromethoxy (-OCHF₂) | Hydroxyl (-OH) | Thiol (-SH) | Methyl (-CH₃) |

|---|---|---|---|---|

| Hydrogen Bond Donor Capacity | Weak to Moderate (C-H bond) researchgate.net | Strong (O-H bond) | Weak (S-H bond) | None |

| Hydrogen Bond Acceptor Capacity | Moderate (Oxygen and Fluorine atoms) | Strong (Oxygen atom) | Weak (Sulfur atom) | None |

| Lipophilicity (relative) | Higher than -OH researchgate.net | Low | Moderate | High |

| Electronic Effect (on aryl ring) | Inductively electron-withdrawing, resonance donating | Inductively electron-withdrawing, strongly resonance donating | Weakly electron-donating | Weakly electron-donating |

| Conformational Flexibility | Anisotropic, with preferred conformations sci-hub.se | Rotatable | Rotatable | Rotatable |

Analysis of Aromaticity and Naphthalene Ring Stability

The naphthalene ring system in this compound is inherently aromatic, a property that confers significant thermodynamic stability. scribd.comopenaccessjournals.com Aromaticity is fundamentally defined by a molecule's ability to meet a set of criteria, including being cyclic, planar, fully conjugated, and adhering to Hückel's rule, which requires the presence of [4n+2] π-electrons (where n is an integer). masterorganicchemistry.comiitk.ac.in Naphthalene, with its 10 π-electrons (n=2), is a classic example of a polycyclic aromatic hydrocarbon. openaccessjournals.com

Computational chemistry offers several quantitative methods to assess the degree of aromaticity and the stability of the naphthalene core in substituted derivatives like this compound. These methods analyze the geometric, magnetic, and electronic properties of the molecule. mdpi.com

Geometric and Magnetic Indices of Aromaticity:

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity by analyzing the variation in bond lengths within the ring. A HOMA value of 1 indicates a fully aromatic system with no bond length alternation, while a value of 0 corresponds to a non-aromatic system. iau.ir For a substituted naphthalene, HOMA can be calculated for each of the two rings to determine the local aromaticity and the influence of the substituents.

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion is a popular method for quantifying aromaticity. It involves calculating the magnetic shielding at the center of a ring. Aromatic systems exhibit a diatropic ring current, resulting in a negative NICS value (shielding), while anti-aromatic systems have a paratropic current and a positive NICS value (deshielding). rsc.org

In this compound, the two substituents are expected to modulate the electronic properties and, consequently, the aromaticity of the naphthalene rings. The hydroxyl group (-OH) at the 6-position is a strong π-electron donating group through resonance, which would tend to increase the electron density and potentially enhance the aromatic character of the ring it is attached to. Conversely, the difluoromethoxy group (-OCHF₂) at the 1-position is inductively electron-withdrawing due to the high electronegativity of the fluorine atoms. sci-hub.se This push-pull electronic effect could lead to a non-uniform distribution of aromaticity across the two rings of the naphthalene scaffold. Computational studies can precisely model this distribution, providing insight into the relative reactivity and stability of different positions on the rings.

| Computational Method | Property Measured | Typical Value for Naphthalene Ring | Interpretation |

|---|---|---|---|

| HOMA | Bond Length Alternation | ~0.9 (Varies slightly by ring) | High degree of aromaticity (Value approaches 1) iau.ir |

| NICS(0) | Magnetic Shielding at Ring Center | ~ -9.0 to -10.0 ppm | Significant diamagnetic ring current (Aromatic) rsc.org |

| NICS(1) | Magnetic Shielding 1 Å above Ring | ~ -11.0 to -12.0 ppm | Peak shielding above the π-system (Aromatic) rsc.org |

| PDI (para-delocalization index) | Electron Delocalization | > 0.1 | Significant delocalization between para-atoms (Aromatic) mdpi.com |

Academic and Research Applications of 1 Difluoromethoxy 6 Naphthol and Its Derivatives

Strategic Building Block in Complex Organic Synthesis

1-(Difluoromethoxy)-6-naphthol and its isomers are valuable intermediates in the synthesis of more complex molecular architectures. evitachem.comsmolecule.com The naphthalene (B1677914) core provides a rigid, aromatic scaffold, while the hydroxyl (-OH) and difluoromethoxy (-OCHF₂) groups offer reactive sites for further functionalization. evitachem.com Organic chemists utilize this structure as a starting point for multi-step syntheses, leveraging the distinct reactivity of the naphthol hydroxyl group and the aromatic ring system.

The hydroxyl group can be readily converted into other functionalities, such as ethers or esters, or used to direct electrophilic substitution reactions on the naphthalene ring. The aromatic core itself can participate in various cross-coupling reactions or C-H functionalization, allowing for the attachment of diverse substituents. rsc.org For instance, derivatives like 1-(difluoromethoxy)naphthalene-7-acetic acid are synthesized from such precursors, highlighting their role as foundational molecules for creating compounds with specific therapeutic or material properties. smolecule.comambeed.com The synthesis of substituted 6-(difluoromethyl)phenanthridines from related precursors demonstrates the utility of the difluoromethyl moiety in building complex heterocyclic systems. rsc.org The general accessibility of functionalized naphthalenes makes them a versatile platform for structural modification in synthetic chemistry. researchgate.net

Contributions to Advanced Materials Science and Engineering

The unique electronic and physical properties conferred by the difluoromethoxy-naphthalene structure make it a promising component for advanced materials. oatext.comaspbs.com

Naphthalene derivatives are widely investigated for their use in organic electronics. sigmaaldrich.com The extended π-system of the naphthalene core facilitates charge transport, a critical requirement for semiconductor materials. The introduction of strong electron-withdrawing groups, such as the difluoromethoxy group, can tune the electronic properties of the molecule, making derivatives of this compound potential candidates for n-type organic semiconductors. rsc.org N-type materials are essential for the fabrication of complementary circuits in organic field-effect transistors (OFETs) and for the development of organic photovoltaic (OPV) devices. mdpi.comslideshare.net

Research has shown that nitro-functionalized fluorenones, which also feature an aromatic core with electron-withdrawing groups, can function as air-stable n-type semiconductors. rsc.org Similarly, complex fluorene-containing compounds are used in Organic Light-Emitting Diode (OLED) devices. google.com While direct application of this compound is not widely documented, its structural motifs are consistent with those used to create high-performance n-type OFETs, which can exhibit high electron mobility and operate at low voltages. arxiv.org

The incorporation of naphthalene units into polymer backbones is a known strategy for enhancing their thermal and mechanical properties. iastate.edu Naphthalate-based polyesters, for example, exhibit significantly higher glass transition temperatures and thermal stability compared to conventional polymers like poly(ethylene terephthalate) (PET). iastate.edu

The presence of fluorine in polymers is also associated with increased thermal stability and chemical resistance. scispace.com Therefore, incorporating this compound or its derivatives as a monomer into polyesters, polyethers, or epoxy resins could lead to functional polymers with enhanced thermal decomposition temperatures. nih.gov Such materials are desirable for applications requiring high performance and durability under thermal stress. researchgate.netresearchgate.net The rigid naphthalene structure combined with the polar, stable C-F bonds of the difluoromethoxy group can improve intermolecular forces and raise the energy barrier for thermal degradation. nih.gov

Organic Electronics Applications (e.g., N-type organic field-effect transistors, photovoltaics)

Design and Synthesis of Chemical Probes for Research

The unique properties of the this compound scaffold make it an excellent candidate for the design of chemical probes for biological and chemical research. The naphthalene moiety is inherently fluorescent, a property leveraged in many biological probes. ontosight.aichemicalbook.in For example, 2-(p-toluidino)naphthalene-6-sulfonic acid is a well-known fluorescent probe used to study protein binding and conformation. chemicalbook.in

Furthermore, the difluoromethoxy group serves as an ideal handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful technique for studying molecular interactions because of the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological systems. Research has indicated that fluorinated derivatives, including those with a difluoromethoxy group, can act as effective probes in ¹⁹F NMR studies to map the binding sites of molecules on proteins. The combination of a fluorescent naphthalene core and a ¹⁹F NMR-active tag in a single molecule makes derivatives of this compound highly valuable for multimodal imaging and interaction studies.

Exploration in Catalysis and Reaction Development (e.g., as ligands or substrates in novel reactions)

In the field of catalysis, derivatives of this compound can be explored in two primary roles: as ligands for metal catalysts or as substrates in the development of new synthetic methodologies. The hydroxyl group of the parent compound can be derivatized to create phosphine, amine, or other coordinating groups, which could then bind to a metal center to form a catalyst. The rigid naphthalene backbone could provide a well-defined steric environment, potentially influencing the selectivity of catalytic transformations.

More commonly, such molecules serve as substrates for developing novel synthetic reactions, particularly those involving the introduction of fluorinated groups. chim.it The synthesis of difluoromethoxy-substituted heterocycles often relies on specialized catalytic methods. chim.it Furthermore, the C-H bonds on the aromatic ring are potential targets for late-stage functionalization, a modern approach in organic synthesis that uses catalysis to modify complex molecules selectively. rsc.org The development of new catalytic methods for the difluoromethylation of aryl compounds is an active area of research, where understanding the reactivity of substrates like this compound is crucial. rsc.orgaablocks.com

Influence on Physicochemical Properties in Chemical Biology Research (e.g., modulation of lipophilicity, hydrogen bonding capacity)

The difluoromethoxy group (-OCHF₂) has a profound and nuanced influence on the physicochemical properties of a molecule, making it a valuable substituent in chemical biology and medicinal chemistry. smolecule.com It is often considered a bioisostere for other functional groups like hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. researchgate.netbeilstein-journals.org

One of its most intriguing features is its capacity to act as a "lipophilic hydrogen bond donor". researchgate.netacs.org The C-H bond in the -OCHF₂ group is polarized by the two adjacent, highly electronegative fluorine atoms, enabling it to donate a weak hydrogen bond. beilstein-journals.org This hydrogen bond donating ability is weaker than that of a hydroxyl group but comparable to that of anilines or thiophenols. researchgate.netacs.org

The effect of the difluoromethoxy group on lipophilicity (measured as logP) is also complex. While often considered a lipophilicity-enhancing group, its impact can vary depending on the molecular context. acs.org Simple vector analysis suggests that the difluoromethoxy group is of particular interest because it can readily interconvert between a highly lipophilic and a more polar conformation. chimia.ch This allows the group to adapt to changes in the polarity of its molecular environment, a property that can be advantageous for membrane permeability and target binding. chimia.ch

Table 1: Comparison of Physicochemical Properties of Functional Groups

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCHF₂) | Hydroxyl (-OH) |

|---|---|---|---|

| Hydrogen Bond Capacity | Acceptor | Weak Donor / Acceptor | Strong Donor / Acceptor |

| Lipophilicity (logP) | Increases lipophilicity | Context-dependent; can be lipophilic or polar acs.orgchimia.ch | Decreases lipophilicity |

| Bioisosteric Role | N/A | Hydroxyl, Thiol, Amine researchgate.netbeilstein-journals.org | N/A |

| Conformational Influence | Generally planar with aryl rings | Can adopt conformations to adapt to environment chimia.ch | Can form intramolecular H-bonds |

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(Difluoromethoxy)-6-(difluoromethyl)naphthalene |

| 1-(Difluoromethyl)-4-naphthol |

| 1-(difluoromethoxy)naphthalene-7-acetic acid |

| 2-(p-toluidino)naphthalene-6-sulfonic acid |

| Aniline |

| Fluorenone |

| Naphthalene |

| Poly(ethylene terephthalate) |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the difluoromethoxy group into naphthol derivatives, and what are common challenges in achieving regioselectivity?